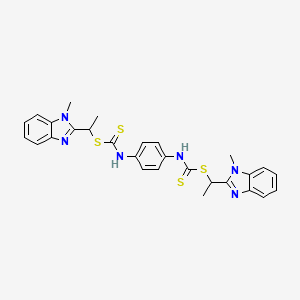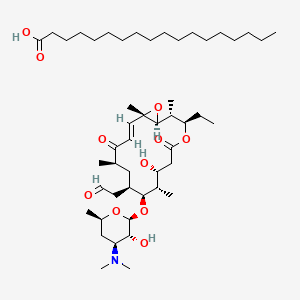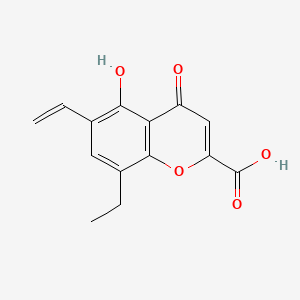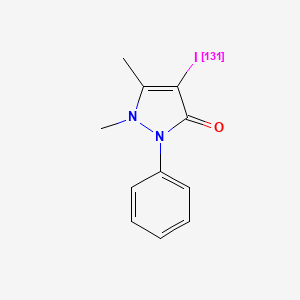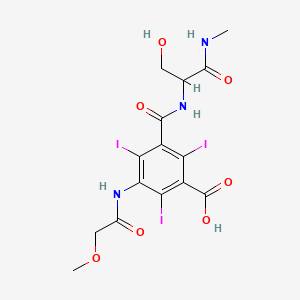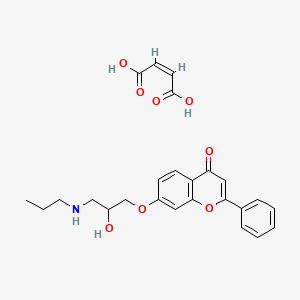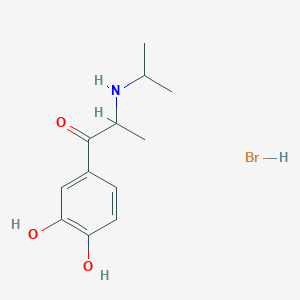
Phenisonone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenisonone hydrobromide: is a chemical compound with the molecular formula C12H18BrNO3 . It is known for its applications in various fields, including medicine and industry. The compound is characterized by its unique structure, which includes a bromine atom, making it a significant subject of study in organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Phenisonone hydrobromide can be synthesized through several methods. One common approach involves the bromination of a precursor compound using hydrobromic acid (HBr) in the presence of a suitable catalyst. The reaction typically requires controlled conditions, such as a specific temperature and pressure, to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous addition of reactants and the removal of by-products to maintain the efficiency of the reaction. Advanced techniques, such as distillation and crystallization, are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions: Phenisonone hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The bromine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions
Major Products: The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Phenisonone hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other compounds.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: this compound is investigated for its potential therapeutic applications, such as its use as a bronchodilator.
Industry: It is utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of phenisonone hydrobromide involves its interaction with specific molecular targets. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Phenisonone hydrobromide can be compared with other similar compounds, such as:
Phenindione: Both compounds have applications in medicine, but phenindione is primarily used as an anticoagulant.
Pheniramine: This compound is an antihistamine, differing from this compound in its primary use and mechanism of action.
This compound stands out due to its unique structure and diverse applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
530-10-9 |
|---|---|
Molecular Formula |
C12H18BrNO3 |
Molecular Weight |
304.18 g/mol |
IUPAC Name |
1-(3,4-dihydroxyphenyl)-2-(propan-2-ylamino)propan-1-one;hydrobromide |
InChI |
InChI=1S/C12H17NO3.BrH/c1-7(2)13-8(3)12(16)9-4-5-10(14)11(15)6-9;/h4-8,13-15H,1-3H3;1H |
InChI Key |
NKKZQPAPDMHZSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(C)C(=O)C1=CC(=C(C=C1)O)O.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



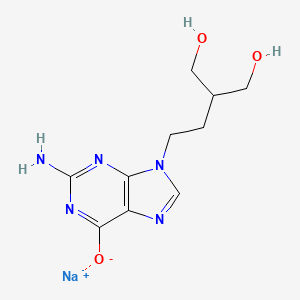
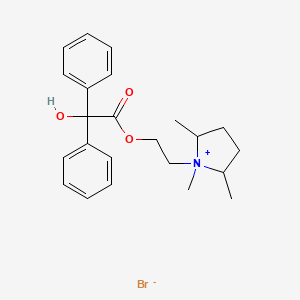
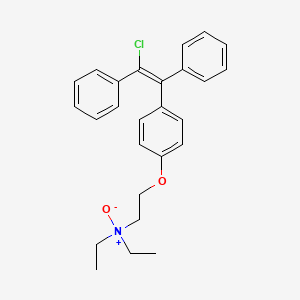
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-26-[(Z)-[(Z)-1-(diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10858783.png)
![[(7S)-26-[[1-(diethylamino)ethylidenehydrazinylidene]methyl]-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B10858795.png)
